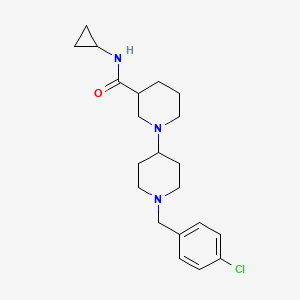![molecular formula C19H21N3O3 B3815239 N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide](/img/structure/B3815239.png)
N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide
Descripción general
Descripción
N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide, also known as AZD-6482, is a potent and selective inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is a key enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), which plays important roles in various cellular processes, including energy metabolism, DNA repair, and gene expression. AZD-6482 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammation, and metabolic disorders.
Mecanismo De Acción
N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide exerts its pharmacological effects by inhibiting NAMPT, which leads to a decrease in cellular NAD+ levels. This, in turn, affects various cellular processes that rely on NAD+, such as energy metabolism, DNA repair, and gene expression. N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide has been shown to induce cell death in cancer cells by disrupting the NAD+-dependent pathways that are essential for their survival. In inflammation, N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the NAD+-dependent activation of the transcription factor NF-κB. In metabolic disorders, N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide has been shown to improve glucose tolerance and insulin sensitivity by activating the NAD+-dependent enzyme sirtuin 1 (SIRT1), which plays a key role in regulating energy metabolism.
Biochemical and Physiological Effects:
N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In cancer, N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide has been shown to induce apoptosis, inhibit tumor growth, and reduce angiogenesis. In inflammation, N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and improve survival in animal models of sepsis. In metabolic disorders, N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide has been shown to improve glucose tolerance and insulin sensitivity, and reduce liver fat accumulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide in lab experiments is its high selectivity for NAMPT, which reduces the risk of off-target effects. N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide has also been shown to have good pharmacokinetic properties, with a long half-life and good bioavailability. However, one of the limitations of using N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the development and application of N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide. One area of interest is the use of N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide in combination with other anticancer agents, such as chemotherapy or immunotherapy, to enhance their efficacy. Another area of interest is the development of N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, there is growing interest in exploring the therapeutic potential of NAMPT inhibitors, including N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide, in other diseases, such as neurodegenerative disorders and aging.
Aplicaciones Científicas De Investigación
N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide has been extensively studied in preclinical models of cancer, inflammation, and metabolic disorders. In cancer, N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In inflammation, N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and improve survival in animal models of sepsis. In metabolic disorders, N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide has been shown to improve glucose tolerance and insulin sensitivity, and reduce liver fat accumulation in animal models of obesity and type 2 diabetes.
Propiedades
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-2-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-17-15(9-7-11-20-17)18(24)21-16-10-4-3-8-14(16)19(25)22-12-5-1-2-6-13-22/h3-4,7-11H,1-2,5-6,12-13H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXYPVYTMMEKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(3-isobutyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-indole](/img/structure/B3815162.png)
![3-{2-[7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B3815171.png)
![5-[(2,2-diallylpyrrolidin-1-yl)carbonyl]-2,3-dimethylbenzenesulfonamide](/img/structure/B3815173.png)

![N-methyl-1-[1-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]methanamine bis(trifluoroacetate)](/img/structure/B3815178.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}propanamide](/img/structure/B3815190.png)
![(1S*,6R*)-9-{[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3815210.png)
![N-methyl-N-(1-methylpyrrolidin-3-yl)-2-{[(3-methyl-2-thienyl)methyl]amino}benzamide](/img/structure/B3815211.png)
![ethyl 4-{[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B3815215.png)
![4-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinamine](/img/structure/B3815223.png)
![N-ethyl-3-(6-oxa-9-azaspiro[4.5]dec-9-yl)-N-phenylpropanamide](/img/structure/B3815230.png)
![methyl (2R*,4S*)-1-[(dimethylamino)sulfonyl]-4-hydroxypiperidine-2-carboxylate](/img/structure/B3815232.png)

